Sodium 6-bromo-1,3-benzothiazole-2-carboxylate
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Description
Sodium 6-bromo-1,3-benzothiazole-2-carboxylate is a chemical compound with the molecular formula C8H3BrNNaO2S . It is related to the benzothiazole family of compounds, which are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring substituted with a sodium carboxylate group at the 2-position and a bromine atom at the 6-position .Chemical Reactions Analysis
Benzothiazoles, including this compound, can undergo a variety of chemical reactions. These include condensation reactions with aldehydes, reactions with amines, and reactions with other sulfur and nitrogen-containing compounds .Future Directions
Benzothiazoles, including Sodium 6-bromo-1,3-benzothiazole-2-carboxylate, continue to attract interest due to their high biological and pharmacological activity . Future research will likely focus on developing new synthesis methods, exploring their reactivity, and investigating their potential as pharmacologically active compounds .
properties
IUPAC Name |
sodium;6-bromo-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S.Na/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQUWUXQANMTKZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrNNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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